1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isobutyl group and a pyridin-3-ylmethoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-ketoester under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the pyrazole ring using isobutyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Pyridin-3-ylmethoxy Group: The pyridin-3-ylmethoxy group can be attached through a nucleophilic substitution reaction using pyridin-3-ylmethanol and a suitable leaving group such as tosyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine, amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Isobutyl-5-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid: The position of the pyridinyl group affects the compound’s binding affinity and biological activity.
1-Isobutyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid: Similar structure but with different electronic and steric effects due to the position of the pyridinyl group.
Uniqueness
1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and biological activities. The presence of the pyridin-3-ylmethoxy group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-(pyridin-3-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-4-3-5-15-6-11/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
YOHAVTYUECADPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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